molecular formula C9H9FN2O B1629344 1-(4-Fluorophenyl)pyrazolidin-3-one CAS No. 6119-11-5

1-(4-Fluorophenyl)pyrazolidin-3-one

Cat. No. B1629344
CAS RN: 6119-11-5
M. Wt: 180.18 g/mol
InChI Key: UKWYGDAIXDPQEQ-UHFFFAOYSA-N
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Description

1-(4-Fluorophenyl)pyrazolidin-3-one is a chemical compound with the empirical formula C9H9FN2O . It is provided to early discovery researchers as part of a collection of unique chemicals .


Synthesis Analysis

There are few efficient methods for direct access to 4-bromopyrazolol from pyrazolidinone . Traditionally, there are two steps in the synthesis of 4-bromopyrazolol from pyrazolidinone that involve aromatization of pyrazolidin-3-ones to give pyrazol-3-ols and bromination of pyrazol-3-ols . This protocol requires the use of a transition-metal catalyst, extremely toxic liquid bromine, a long reaction time, multi-step manipulations and the final yield is only moderate .


Molecular Structure Analysis

The molecular structure of 1-(4-Fluorophenyl)pyrazolidin-3-one can be represented by the SMILES string O=C1CN(CC1)C2=CC=C(F)C=C2 .


Chemical Reactions Analysis

An efficient and green one-pot method for the oxidative aromatization and bromination of pyrazolidin-3-ones under mild conditions with a HBr-H2O2 system was developed . A mechanism was proposed .


Physical And Chemical Properties Analysis

1-(4-Fluorophenyl)pyrazolidin-3-one is a solid compound . It has a molecular weight of 179.19 . The InChI key for this compound is AJNISUOPOAVWCL-UHFFFAOYSA-N .

Scientific Research Applications

Metabolism Studies in Novel Antibacterial Drugs

1-(4-Fluorophenyl)pyrazolidin-3-one, as part of a broader class of pyrazole compounds, has been researched for its metabolism in novel antibacterial drugs. A study on FYL-67, a linezolid analogue containing a pyrazole group, focused on identifying its phase I metabolites and understanding its metabolic pathway in vitro using liver preparations and in vivo in rats. This research is crucial for developing and validating analytical methods for quantifying such drugs and their metabolites in biological samples, aiding pharmacodynamics and toxicodynamics studies (Sang et al., 2016).

Crystal Structure Characterization

The crystal structures of N-substituted pyrazolines, including 1-(4-Fluorophenyl)pyrazolidin-3-one derivatives, have been studied. This research involves synthesizing and characterizing these compounds using X-ray single crystal structure determination. Understanding the crystal structure is essential for exploring the compound's potential applications in various scientific domains, including pharmaceuticals and materials science (Loh et al., 2013).

Reactivity and Pharmaceutical Potential

Studies on pyrazole derivatives, including compounds with a 1-(4-Fluorophenyl)pyrazolidin-3-one structure, have used computational techniques to evaluate their reactivity and pharmaceutical potential. These analyses include density functional theory calculations, molecular dynamics simulations, and molecular docking to predict interactions with biological targets. Such research aids in understanding the molecular properties and potential therapeutic applications of these compounds (Thomas et al., 2018).

Antimicrobial Activity Research

The antimicrobial activity of pyrazole derivatives, including 1-(4-Fluorophenyl)pyrazolidin-3-one, has been a significant area of research. This includes the synthesis and evaluation of such compounds against various bacterial and fungal species. Understanding their antimicrobial properties is vital for developing new therapeutic agents (Desai et al., 2012).

Photoinduced Electron-Transfer Thermodynamics

The photophysical properties of pyrazoline derivatives, including those containing a 1-(4-Fluorophenyl)pyrazolidin-3-one structure, have been studied. This research focuses on understanding the photoinduced electron-transfer thermodynamics of these compounds, which is crucial for applications in fields like photochemistry and materials science (Fahrni et al., 2003).

Safety and Hazards

The compound is classified under the GHS07 hazard class, with the signal word “Warning” and the hazard statement H302 . It is considered Acute Tox. 4 Oral . The storage class code is 11 - Combustible Solids . The flash point is not applicable .

properties

IUPAC Name

1-(4-fluorophenyl)pyrazolidin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9FN2O/c10-7-1-3-8(4-2-7)12-6-5-9(13)11-12/h1-4H,5-6H2,(H,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKWYGDAIXDPQEQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(NC1=O)C2=CC=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9FN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80607718
Record name 1-(4-Fluorophenyl)pyrazolidin-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80607718
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Fluorophenyl)pyrazolidin-3-one

CAS RN

6119-11-5
Record name 1-(4-Fluorophenyl)pyrazolidin-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80607718
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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